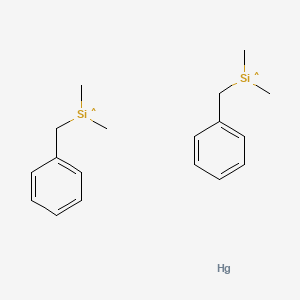
Benzyl(dimethyl)silyl--mercury (2/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(dimethyl)silyl–mercury (2/1) is a compound that features a unique combination of benzyl, dimethylsilyl, and mercury groups
Méthodes De Préparation
The synthesis of Benzyl(dimethyl)silyl–mercury (2/1) typically involves the reaction of benzyl chloride with dimethylsilyl chloride in the presence of a mercury salt. The reaction conditions often require a base to facilitate the formation of the silyl ether bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Benzyl(dimethyl)silyl–mercury (2/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized mercury species.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The benzyl and dimethylsilyl groups can participate in substitution reactions, often facilitated by nucleophilic reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Benzyl(dimethyl)silyl–mercury (2/1) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and other organosilicon compounds.
Biology: The compound’s mercury content makes it useful in studies involving mercury’s biological effects and interactions.
Medicine: Research into the compound’s potential medicinal applications is ongoing, particularly in the context of mercury-based therapies.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism by which Benzyl(dimethyl)silyl–mercury (2/1) exerts its effects involves the interaction of the mercury center with various molecular targets. The compound can form complexes with nucleophilic sites on biomolecules, leading to changes in their structure and function. The silyl groups can also participate in reactions that modify the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Benzyl(dimethyl)silyl–mercury (2/1) can be compared to other organomercury compounds, such as methylmercury and ethylmercury. Unlike these simpler compounds, Benzyl(dimethyl)silyl–mercury (2/1) features a more complex structure with both silyl and benzyl groups, which can influence its reactivity and applications. Similar compounds include:
Methylmercury: Known for its toxicity and environmental impact.
Ethylmercury: Used in some vaccines as a preservative.
Phenylmercury: Utilized in antifungal and antibacterial applications.
This detailed overview provides a comprehensive understanding of Benzyl(dimethyl)silyl–mercury (2/1), its preparation, reactions, applications, and comparisons with similar compounds
Propriétés
Numéro CAS |
61576-78-1 |
|---|---|
Formule moléculaire |
C18H26HgSi2 |
Poids moléculaire |
499.2 g/mol |
InChI |
InChI=1S/2C9H13Si.Hg/c2*1-10(2)8-9-6-4-3-5-7-9;/h2*3-7H,8H2,1-2H3; |
Clé InChI |
IDLRHOUGOCJYAT-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)CC1=CC=CC=C1.C[Si](C)CC1=CC=CC=C1.[Hg] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (2-{2-[(but-3-en-1-yl)oxy]phenyl}hydrazinylidene)(chloro)acetate](/img/structure/B14591349.png)
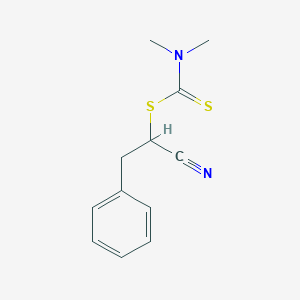
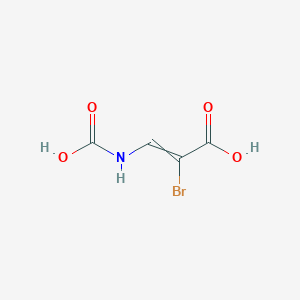
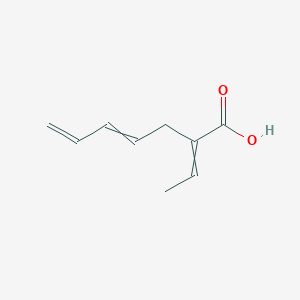
![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-2-methylpiperidine](/img/structure/B14591367.png)
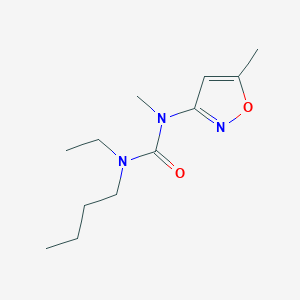
![3-Methyl-4-oxo-1,2,3,4-tetrahydrobenzo[f]isoquinolin-6-yl acetate](/img/structure/B14591374.png)
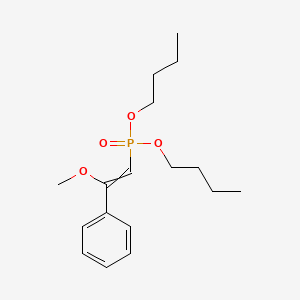
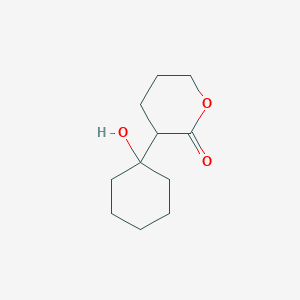
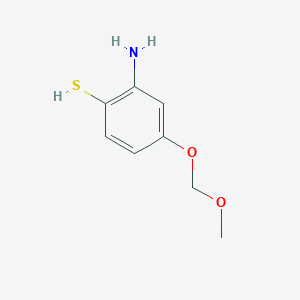
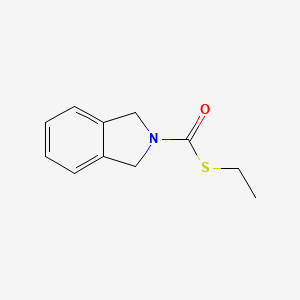
![N-[(2-Bromoethoxy)carbonyl]-L-phenylalanine](/img/structure/B14591418.png)
![Tributyl({1-[2-(oxiran-2-yl)propan-2-yl]cyclohexyl}oxy)stannane](/img/structure/B14591420.png)
![Methyl [(6-chloropyridin-2-yl)oxy]acetate](/img/structure/B14591423.png)
